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Compound of Interest

Compound Name: (E)-3-Methoxy-2-butenoic acid

CAS No.: 156948-00-4

Cat. No.: B3106203 Get Quote

Executive Summary & Pharmacophore
Significance[1]
The

-methoxy acrylate moiety is the structural anchor of the strobilurin class of fungicides (e.g.,
azoxystrobin, picoxystrobin) and a versatile intermediate in the synthesis of heterocycles. In
drug discovery, this motif serves as a "push-pull" alkene system where the electron-donating
methoxy group and the electron-withdrawing carbonyl create a highly polarized double bond.

Accurate stereochemical assignment (

vs.

) is critical because biological activity is often strictly limited to the

-isomer.[1] While

H NMR provides rapid identification via coupling constants (

),

C NMR offers superior resolution of the carbon backbone and is indispensable when the
olefinic protons are substituted or obscured.
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This guide compares the spectral performance of

C NMR against alternative methods and details the specific chemical shift signatures required
to validate the bioactive

-geometry.

Mechanistic Insight: The "Push-Pull" Electronic
Environment
To interpret the spectra correctly, one must understand the underlying electronic causality. The

-methoxy acrylate system exhibits strong resonance delocalization which dramatically alters the
shielding of the olefinic carbons.

Electronic Resonance Pathway
The lone pair on the enol ether oxygen donates electron density into the

-system, which is then withdrawn by the carbonyl group.

-Carbon (C3): Directly attached to oxygen.[1] Highly deshielded due to the electronegative
inductive effect (-I) and

hybridization, despite the resonance donation.

-Carbon (C2): Acts as the resonance acceptor.[1] Highly shielded (upfield shift) due to
increased electron density from the canonical form where C2 bears a partial negative
charge.

DOT Diagram: Electronic Resonance & Shielding
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Caption: Electronic flow in

-methoxy acrylates showing the polarization that leads to extreme chemical shift separation
between C2 and C3.

Comparative Analysis: ngcontent-ng-
c2307461527="" _nghost-ng-c2764567632=""
class="inline ng-star-inserted"> -Isomer vs. -
Isomer[1][2][3][4]
The primary analytical challenge is distinguishing the geometric isomers. The

-isomer (trans-like arrangement of OMe and COOMe groups) is typically the thermodynamic
product and the bioactive form.

Table 1: Chemical Shift Comparison (Reference
Standard: Methyl 3-methoxyacrylate)
Solvent: CDCl

, 75.5 MHz[2]
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Carbon
Environmen
t

Label
-Isomer

(ppm)

-Isomer

(ppm)*

Shift
Difference (

)

Mechanistic
Cause

Carbonyl C1 167.5 ~166.0 ~1.5

-isomer

carbonyl is

slightly

shielded due

to steric

compression

(

-effect) from

the cis-

methoxy

group.[1]

-Carbon (=C-

O)
C3 162.7

~160.0 -

161.0
~2-3

Deshielded

by oxygen;

slight upfield

shift in

due to loss of

coplanarity/co

njugation.[1]

-Carbon (=C-

H)
C2 95.2 ~96-98 < 3

Highly

shielded by

resonance.[1]

Less

sensitive to

geometry

than C1 or

C3.[1]

Enol Methoxy

(-OMe)

- 56.8 ~58-60 ~2-3
-isomer OMe

is often

deshielded or
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distinct due to

proximity to

the

anisotropic

carbonyl

cone.[1]

Ester

Methoxy (-

COOMe)

- 50.5 50-51 < 1

Remote from

the geometric

center;

minimal

change.[1]

*Z-isomer values are derived from comparative trends in

-alkoxy acrylates [1, 4].[1]

Performance Comparison: C NMR vs. Alternatives
Feature C NMR H NMR NOE Difference

Stereo-Confidence
High (via Chemical

Shift)

Medium (Coupling

Constants)

Very High (Spatial

Proximity)

Primary Diagnostic
C1 & C3 Shifts (

-gauche effect)

(

Hz,

Hz)

Enhancement

between OMe and

Olefinic H

Limitation

Requires higher

sample conc.; longer

acquisition.[1]

Fails if olefinic H is

substituted.

Requires complex

setup; prone to

artifacts.[1]

Best For
Quaternary carbons,

substituted analogs.[1]
Quick purity checks.

Final confirmation of

geometry.

Experimental Protocol: Self-Validating Workflow
To ensure data integrity (Trustworthiness), follow this protocol which cross-references
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C data with

H coupling constants.

Step 1: Sample Preparation
Concentration: Dissolve 20-30 mg of sample in 0.6 mL CDCl

.

Why: CDCl

is non-polar, minimizing solvent-solute hydrogen bonding that can broaden the
exchangeable proton signals or shift carbonyl peaks (as seen in DMSO-

).[1]

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field

homogeneity.[1]

Step 2: Acquisition Parameters ( C)[5]
Pulse Sequence:zgpg30 (Power-gated decoupling).[1]

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.

Reasoning: Quaternary carbons (C1, C3) have long

relaxation times.[1] A short D1 will saturate these signals, leading to poor intensity and
potential loss of the carbonyl peak.

Scans (NS): Minimum 512 scans (for >10 mg sample) to resolve the quaternary carbons

clearly from baseline noise.

Spectral Width: 220 ppm (to capture the Carbonyl at ~167 ppm).

Step 3: Data Processing & Validation Logic[1]
Identify the Carbonyl (C1): Look for the signal at 167.5 ppm.

Identify the
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-Carbon (C3): Look for the signal at 162.7 ppm.[1]

Identify the

-Carbon (C2): Look for the signal at 95.2 ppm.

Cross-Check (

H NMR):

Locate the olefinic doublets.[1]

Calculate

value.[1][3][4] If

Hz, the geometry is

.

If

Hz, the geometry is

.

Self-Validation: If

C shifts match the table above but

Hz, re-evaluate the solvent effects or sample purity; however, for methyl 3-
methoxyacrylate, the

-isomer is exclusively linked to the larger coupling constant [4].

Workflow Diagram: Structural Assignment
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Crude Reaction Mixture

1. Run 1H NMR
(Quick Screen)
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Caption: Decision tree for stereochemical assignment combining proton coupling constants

with Carbon-13 chemical shift verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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